Cyazofamid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C)

Synonyms

Canonical SMILES

Mechanism of Action and Experimental Insights

Cyazofamid's fungicidal activity stems from its specific inhibition of the mitochondrial electron transport chain.

Mitochondrial Targeting and Experimental Workflow

The fungicide binds to the Qi site (the ubiquinone-reducing site) of cytochrome bc1 in Complex III. This action blocks the reduction of ubiquinone, disrupts electron flow, and inhibits cellular energy (ATP) synthesis, leading to cell death in target pathogens [1] [2] [3].

The diagram below illustrates the molecular mechanism and the experimental approach used to characterize the function of a key regulatory protein, FgDML1, in the fungus Fusarium graminearum.

Research framework linking this compound's target to gene function analysis.

Key Experimental Findings from Recent Research

A 2025 study characterized the mitochondrial protein FgDML1 in Fusarium graminearum, providing deeper insights into this compound's action and resistance mechanisms [1].

- Gene Identification and Mutant Generation: The FgDML1 gene was identified via a BLAST search using the S. cerevisiae DML1 protein sequence. Researchers generated a ΔFgDML1 knockout mutant and a genetically complemented strain (ΔFgDML1-C) to confirm that observed phenotypes were due to the specific gene deletion [1].

- Phenotypic and Pathogenicity Assays: The ΔFgDML1 mutant showed significant defects in vegetative growth, asexual and sexual reproduction, and virulence on wheat plants, indicating FgDML1 is essential for full pathogenicity [1].

- Biochemical and Metabolic Impact: The study found that FgDML1 interacts with a mitochondrial dynamin-like protein to maintain mitochondrial stability. Loss of FgDML1 reduced mitochondrial Complex III enzyme activity, leading to decreased ATP synthesis and acetyl-CoA accumulation. This metabolic disruption negatively affects the formation of "toxisomes" and the biosynthesis of the DON mycotoxin [1].

- Sensitivity to Fungicides: The ΔFgDML1 mutant exhibited altered sensitivity specifically to this compound, but not to the Qo-site inhibitor pyraclostrobin. This suggests that the loss of FgDML1 may cause compensatory changes in the conformation of the Qi-site protein, directly affecting the binding and efficacy of this compound [1].

Efficacy and Regulatory Data

This compound has been evaluated extensively in both laboratory and field settings, leading to the establishment of legal residue limits (tolerances) on various food commodities.

| Commodity Group / Example | Tolerance (ppm) |

|---|---|

| Herb subgroup 19A | 90 [4] |

| Leafy greens subgroup 4-16A | 10 [4] |

| Brassica, leafy greens, subgroup 4-16B | 15 [4] |

| Bulb vegetables, group 3-07 | 2.0 [4] |

| Vegetable, fruiting, group 8-10 | 0.9 [4] |

| Grape (regional registration) | 1.5 [4] |

| Hop dried cones | 10.0 [4] |

| Carrot, roots | 0.09 [4] |

| Vegetable, tuberous and corm, subgroup 1C | 0.02 [4] |

The U.S. Environmental Protection Agency has established tolerances for residues of this compound and its metabolites on various crops to ensure food safety. The latest final rule, effective December 5, 2024, established new tolerances for several bean and pea commodities [5].

Research and Development Applications

Advanced techniques are being applied to fungicide research, which could be relevant for the development and optimization of compounds like this compound.

- High-Throughput Screening Models: A 2025 study created a bioluminescent strain of Phytophthora infestans enabling real-time, non-destructive monitoring of pathogen load and fungicide efficacy in plants. This system allows for high-throughput screening of novel compounds and precise assessment of fungicide bioavailability and minimum effective dosage [6].

- Metabolism Studies: Research using the soil fungus Cunninghamella elegans identified several microbial metabolites of this compound. This system is valuable for predicting Phase I mammalian metabolites, which is crucial for understanding the environmental fate and toxicological profile of pesticides [3].

References

- 1. Mitochondrial protein FgDML1 regulates DON toxin ... [elifesciences.org]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Identification and formation pattern of metabolites of this compound by... [applbiolchem.springeropen.com]

- 4. 40 CFR § 180.601 - this compound ; tolerances for residues. [law.cornell.edu]

- 5. This compound; Pesticide Tolerances [federalregister.gov]

- 6. Bioluminescent imaging of an oomycete pathogen ... [pmc.ncbi.nlm.nih.gov]

cyazofamid mode of action cytochrome bc1 complex

Biochemical Mode of Action

Cyazofamid is a fungicide that specifically targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain [1] [2]. Here is a visual summary of its mechanism:

This compound mechanism of action

This binding action blocks the re-oxidation of ubiquinol at the Qi site, preventing the transfer of electrons through Complex III and halting the proton gradient needed for ATP synthesis [1] [3] [2]. The fungicide exhibits high selectivity for oomycete pathogens, showing potent inhibition of Complex III in Pythium spinosum but much weaker effects on enzymes from fungi, yeast, rats, or plants [2].

Quantitative Inhibition Kinetics

The table below compares the inhibitory kinetics of this compound with antimycin, another Qi site inhibitor.

| Inhibitor | Inhibition Type | Ki Value | Inhibition Model vs. Cytochrome c | Inhibition Model vs. DBH2 |

|---|---|---|---|---|

| This compound | Classical Inhibitor [4] | 12.90 ± 0.91 μM [4] | Non-competitive [4] | Competitive [4] |

| Antimycin | Slow Tight-Binding Inhibitor [4] | 0.033 ± 0.00027 nM [4] | Non-competitive [4] | Competitive [4] |

This compound acts as a classical, non-competitive inhibitor with respect to cytochrome c, but binds competitively against the substrate DBH₂, confirming its action at the quinone reduction site [4]. Its potency is significantly lower than antimycin due to differences in molecular interactions; antimycin forms a more extensive hydrogen-bonding network within the Qi pocket [4].

Molecular Binding and Resistance

Research indicates that specific mutations in the cytochrome b gene can confer resistance to this compound.

| Pathogen | Amino Acid Change | Nucleotide Change | Associated Resistance |

|---|---|---|---|

| Plasmopara viticola [5] | L201S | Not specified | This compound |

| Plasmopara viticola [5] | E203-DE-V204 (Insertion) | Not specified | This compound |

| Plasmopara viticola [5] | E203-VE-V204 (Insertion) | Not specified | This compound |

The L201S point mutation and insertions around position E203 in cytochrome b are associated with reduced sensitivity in field populations [5]. Molecular docking suggests this compound forms a single hydrogen bond with Asp228 in the Qi site, and while it does not require a significant conformational change to bind, alterations in the Qi site protein conformation can affect its efficacy [4] [6].

Key Experimental Protocols

Inhibitory Kinetics Assay

This protocol measures the effect of this compound on the cytochrome bc1 complex activity [4].

- Enzyme Source: Isolate mitochondria from the target organism (e.g., porcine heart in the cited study).

- Assay System: Measure Succinate-Cytochrome c Reductase (SCR) activity.

- Procedure: Add varying concentrations of this compound to the SCR assay mixture.

- Analysis: Determine the Ki value and inhibition model (e.g., non-competitive with cytochrome c) by analyzing reaction rates at different inhibitor and substrate concentrations.

Mitochondrial Respiration Measurement

This method assesses the impact on whole-cell respiration [2].

- Sample Preparation: Use mycelia from a sensitive organism (e.g., Pythium spinosum).

- Oxygen Consumption: Measure oxygen consumption rates polarographically with an oxygen electrode.

- Treatment: Treat mycelia with this compound (e.g., 4 μM).

- Pathway Identification: Use specific inhibitors to distinguish pathways: Potassium Cyanide (KCN) inhibits cytochrome c oxidase, and Salicylhydroxamic Acid (SHAM) inhibits the alternative oxidase.

Research Implications and Connections

- Exploring Resistance: The emergence of cytochrome b mutations necessitates monitoring using modern tools like long-read sequencing technologies to detect and quantify resistant variants within field populations [5].

- Novel Fungicide Discovery: Understanding this compound's structure and Qi site binding informs the design of new fungicides, as seen with arylpyrazole pyrimidine ether derivatives showing comparable efficacy [7].

- Beyond Oomycetes: Research on Fusarium graminearum indicates that mitochondrial proteins like FgDML1 can indirectly influence sensitivity to this compound by affecting Complex III assembly and Qi site conformation [6].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. The Biochemical Mode of Action of the Novel Selective ... [sciencedirect.com]

- 3. [PDF] The biochemical mode of the novel... | Semantic Scholar of action [semanticscholar.org]

- 4. Comparative kinetics of Qi site inhibitors of cytochrome bc1 ... [pubmed.ncbi.nlm.nih.gov]

- 5. New insights from short and long reads sequencing to explore ... [journals.plos.org]

- 6. Mitochondrial protein FgDML1 regulates DON toxin ... [elifesciences.org]

- 7. Design, Synthesis, and Structure-Activity Relationship of ... [pubmed.ncbi.nlm.nih.gov]

cyazofamid metabolite CCIM toxicity profile

Toxicity Profile of Cyazofamid and CCIM

The table below summarizes the key comparative information found in the search results.

| Characteristic | This compound | Metabolite CCIM |

|---|---|---|

| Acute Toxicity | Lower acute toxicity [1] | Higher acute toxicity [1] |

| Absorption | Less easily absorbed [2] | More easily absorbed [2] |

| Toxicity in Rats | High renal toxicity in male rats from subchronic tests [2] | More toxic to rats [2] |

| Primary Concern | - | Higher dietary risk due to greater absorption and toxicity [2] |

| Mode of Action | Inhibits mitochondrial respiration by blocking electron transfer at the Qi site of complex III (cytochrome bc₁ complex) [2] [3] | Information not available in search results |

Metabolic Pathways and Identification

The search results provide insights into the metabolism of this compound, which leads to the formation of CCIM and other metabolites.

- Formation of CCIM: this compound rapidly degrades in the environment and in plants into its main metabolite, CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) [1] [2] [4]. In a study on tomatoes, CCIM residues reached a maximum level 3 days after the last application of this compound before gradually decreasing [1].

- Further Microbial Metabolism: A study using the soil fungus Cunninghamella elegans identified three metabolites of this compound: CHCN, CCBA, and a new metabolite, CCHS [3]. The proposed pathway suggests this compound can be oxidized to CCHS or degraded to CHCN, which is then further oxidized to CCBA [3]. This fungal metabolic system is considered a useful model for predicting Phase I metabolites in mammals.

The following diagram illustrates this microbial metabolic pathway based on the identified compounds.

Diagram of the microbial metabolism pathway of this compound by *Cunninghamella elegans [3].*

Experimental Protocols for Residue Analysis

The search results detail robust methodologies for extracting and quantifying this compound and CCIM in various samples, which is fundamental for toxicity and dissipation studies.

- Sample Extraction and Clean-up:

- Instrumental Analysis - LC-MS/MS:

- Technique: Analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization in positive mode [1] [2] [4].

- Separation: A common approach uses a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, under gradient conditions [2] [3].

- Detection: The instrument operates in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity [4].

- Method Validation:

- Linearity: The method demonstrates satisfactory linearity with correlation coefficients (R²) ranging from 0.9981 to 0.9997 [2].

- Recovery and Precision: Mean recoveries for this compound and CCIM across various matrices (e.g., grape, wine) typically range from 75% to 113%, with relative standard deviations (RSDs) generally below 10% [2] [4].

- Sensitivity: The Limit of Quantification (LOQ) can be as low as 5 µg/kg in food matrices and 0.02-0.05 ng/mL in water [2] [4].

The workflow for this analytical protocol is summarized in the diagram below.

Generalized workflow for the analysis of this compound and CCIM residues in crop and soil samples [2] [4].

Implications for Risk Assessment

The transformation of this compound into the more toxic and absorbable CCIM has direct consequences for dietary risk assessment.

- Processing as a Mitigation Step: Food processing can significantly reduce residue levels. In tomato paste making, washing and peeling led to loss rates of 92.3% for this compound and 75.2% for CCIM [1]. Similarly, the wine-making process reduced residues, with overall Processing Factors (PFs) as low as 0.003 for this compound and 0.039 for CCIM, indicating a reduction of over 96% and 93%, respectively [2].

- Focus on the Metabolite: Due to its higher toxicity, CCIM is a critical residue of concern. Regulatory monitoring and risk assessment must account for both the parent compound and this major metabolite to ensure consumer safety [1] [2].

References

- 1. The dissipation of this compound and its main metabolite during... CCIM [pubmed.ncbi.nlm.nih.gov]

- 2. The Dissipation of this compound and Its Main Metabolite ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification and formation pattern of metabolites of ... [applbiolchem.springeropen.com]

- 4. Analysis of this compound and its Metabolite in the Environmental and... [link.springer.com]

cyazofamid isomeric impurity identification characterization

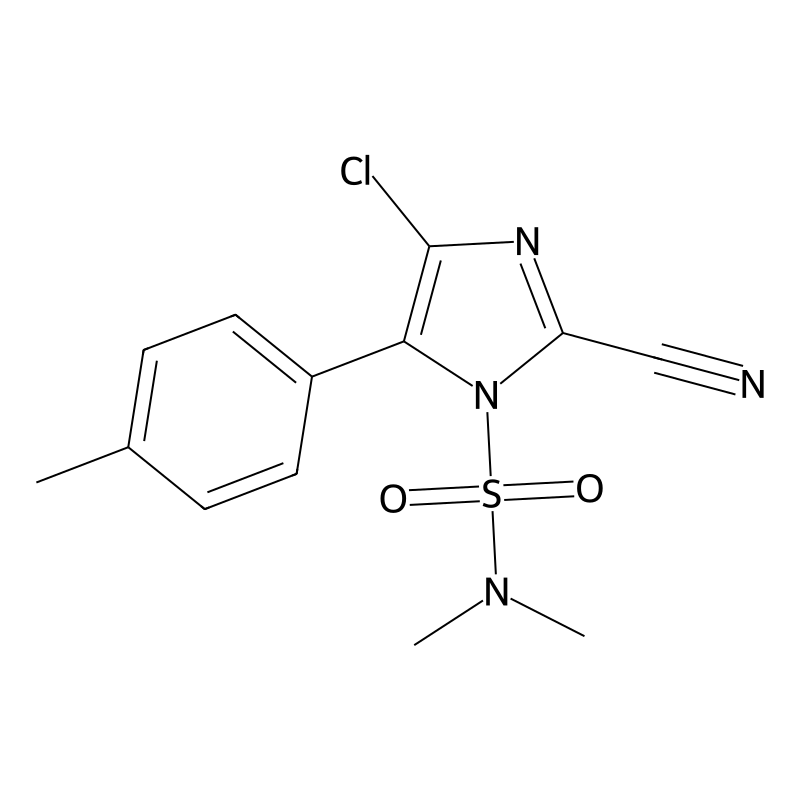

The Isomeric Impurity of Cyazofamid

A recent study specifically identified and characterized an isomeric impurity in the fungicide this compound [1]. The key details of this impurity are as follows:

| Feature | Description |

|---|---|

| Chemical Name | 5-chloro-2-cyano-N,N-dimethyl-4-p-tolylimidazole-1-sulfonamide [1] |

| Structural Relationship | Isomer of this compound (positional isomer) [1] |

| Key Structural Difference | The N,N-dimethylsulfonamide group is attached to the nitrogen of the imidazole ring adjacent to the chloride group, whereas in the active ingredient, it is attached to the nitrogen adjacent to the p-tolyl group [1]. |

| Formation | Formed as a by-product during the synthesis of this compound, specifically during the reaction of the intermediate imidazole with N,N-dimethylsulfamoyl chloride [1]. |

Experimental Protocols for Identification and Characterization

The researchers employed a multi-technique analytical approach to conclusively identify the impurity.

Isolation and Separation

- Technique: High-Performance Liquid Chromatography (HPLC)

- Protocol: The reaction mixture was monitored using intermittent HPLC analysis, which indicated the formation of the impurity during the synthesis [1].

- Isolation: The impurity was isolated from the mixture using preparative HPLC for further characterization [1].

Structural Elucidation

The following techniques were used to determine the precise molecular structure of the impurity [1]:

| Technique | Application & Key Outcomes |

|---|---|

| Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) | Determined the exact mass and elemental composition of the impurity. |

| Tandem Mass Spectrometry (MS/MS) | Provided fragmentation patterns to infer structural motifs and confirm the molecular formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidated the molecular backbone, connectivity of atoms, and the spatial environment of nuclei (e.g., confirming the position of the sulfonamide group on the imidazole ring). |

| Single Crystal X-Ray Diffraction (XRD) | Provided definitive, three-dimensional atomic-level confirmation of the molecular structure and the position of the sulfonamide group relative to the chloride on the imidazole ring. |

Computational Validation

- Technique: Computational studies were performed to model the impurity's structure and energetics.

- Outcome: These studies provided supporting evidence for the formation of the identified isomer and helped rule out other possible isomeric structures [1].

Experimental Workflow for Impurity Profiling

The following diagram illustrates the logical workflow from discovery to confirmation, integrating the techniques described above:

This workflow demonstrates a standard yet powerful approach for identifying unknown impurities, moving from detection and isolation to definitive structural confirmation.

Key Takeaways for Professionals

- Significance of Impurity Profiling: Identifying and characterizing structurally related impurities is crucial for assessing the safety, efficacy, and environmental impact of pesticides and other fine chemicals [1] [2].

- Power of Orthogonal Techniques: The combination of separation science (HPLC), spectroscopic methods (NMR, MS), and definitive structural analysis (XRD) is essential for unambiguous identification, especially for isomers that are structurally very similar [1].

- Advanced Tools: Software tools like SIRIUS/ZODIAC can be leveraged for de novo molecular formula identification and elucidating structurally related impurities in complex mixtures, which is particularly valuable when impurities lack CAS numbers or are previously unreported [2].

References

cyazofamid human liver microsomes biotransformation

Core Findings of Cyazofamid Biotransformation

The following table summarizes the key experimental findings from the research:

| Aspect | Finding | Experimental Details |

|---|---|---|

| Primary Metabolite | CCHS: 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide [1] | Formed via oxidation of the 4-methyl group on the phenyl ring to a hydroxymethyl group [1]. |

| Responsible CYP Isoforms | CYP2B6, CYP2C9, and CYP2C19 [1] | Incubations with 10 different cDNA-expressed human recombinant P450s (rCYPs); only these three produced CCHS. |

| Relative Contribution of rCYPs | CYP2B6: 27.4% CYP2C9: 66.1% CYP2C19: 6.5% [2] | Calculated from the formation of CCHS in the incubation study. | | Molecular Docking Correlation | Metabolic reactivity (2B6 > 2C19 > 2C9) correlated with the distance between the heme iron of the CYP and the hydroxylated carbon of this compound [1]. | Crystal structure of this compound was docked with CYP structures (2B6, 2C9, 2C19, 3A4) from the Protein Data Bank. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the key methodologies used in the original research.

In Vitro Metabolism by HLMs and rCYPs

The following protocol was used to identify the metabolite and the responsible CYP isoforms [1]:

- Incubation Mixture: 50 mM potassium phosphate buffer (pH 7.4), 10 mM magnesium chloride, pooled HLMs (0.5 mg/mL) or specific rCYP isoforms (10 pmol), and a substrate concentration of 100 μM (for HLMs) or 10 μM (for rCYPs) this compound.

- NADPH-Generating System: 1 mM NADP+, 5 mM glucose-6-phosphate, 0.25 U glucose-6-phosphate dehydrogenase, and 1 mM NADPH was used to initiate the reaction.

- Reaction Conditions: Mixtures were incubated at 37°C for 0-120 minutes (HLMs) or 10 minutes (rCYPs) in a shaking water bath.

- Reaction Termination & Analysis: The reaction was stopped by adding an equal volume of acetonitrile on ice. After centrifugation, the supernatant was analyzed by HPLC and LC-MS/MS for metabolite identification and quantification.

- Controls: Experiments included negative controls without the NADPH-generating system and with heat-denatured HLMs to confirm the reaction was enzyme-dependent.

Molecular Docking Study

The study provided a mechanistic explanation for the observed metabolic reactivities through these steps [1]:

- Crystal Structure: The crystal structure of this compound was determined using single-crystal X-ray diffraction.

- Protein Structures: The 3D structures of human CYP 2B6 (3IBD), 2C9 (1OG5), 2C19 (4GQS), and 3A4 (2J0D) were obtained from the Protein Data Bank.

- Docking Software: Docking experiments were performed using Sybyl 7.3 software on a Linux PC.

- Analysis: The binding pocket was analyzed using LigPlot, and the 3D images of the docked complexes were constructed using PyMOL. The key metric was the distance between the heme iron in the CYP and the carbon atom of the 4-methyl group on this compound destined for hydroxylation.

This compound Metabolic Pathway

The diagram below outlines the primary Phase I metabolic pathway of this compound as identified in the studies.

This pathway shows the core Phase I metabolism, where CCHS is the direct product of human liver microsomes, while CHCN and CCBA are fungal metabolites that illustrate potential subsequent degradation [1] [3].

Key Takeaways and Research Implications

- Bioactivation Insight: The formation of CCHS represents a bioactivation step, transforming the parent compound into a hydroxylated metabolite [1]. Understanding this is crucial for a full toxicological profile.

- Polymorphism Considerations: The involvement of CYP2C9 and CYP2C19 suggests that individuals with genetic polymorphisms in these enzymes might exhibit different metabolic rates for this compound, which is a key consideration for human health risk assessment [1].

- Model Organism Correlation: The same primary metabolite (CCHS) was also identified by the soil fungus Cunninghamella elegans, supporting its use as a microbial model to predict mammalian Phase I metabolism for this compound [3].

References

Comprehensive Application Notes and Protocols: QuEChERS-HPLC-UV Analysis of Cyazofamid and Its Metabolite in Grapes

Introduction and Background

Cyazofamid is a sulfonamide-based fungicide widely used in viticulture for controlling downy mildew and other fungal diseases that threaten grape production worldwide. With China being the third largest grape producer globally with 785 kha of vineyards, the responsible use of fungicides like this compound is crucial for maintaining both yield and food safety. This compound's primary metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), requires simultaneous monitoring as it demonstrates higher acute toxicity than the parent compound. The QuEChERS approach has revolutionized pesticide residue analysis by providing a streamlined methodology that combines efficiency with robustness. These application notes present a validated HPLC-UV method for determining this compound and CCIM residues in grapes, incorporating dissipation kinetics and dietary risk assessment to provide comprehensive analytical protocols for researchers and regulatory agencies.

The extensive use of fungicides in modern viticulture necessitates reliable monitoring methods to ensure compliance with maximum residue limits and protect consumer health. While this compound exhibits relatively low toxicity to humans and the environment, its potential for residue accumulation and the greater toxicity of its metabolite CCIM underscore the importance of accurate residue monitoring. Previous studies have documented this compound's unique mode of action inhibiting the Qi site of cytochrome bc1 enzyme complex III in the mitochondrial respiratory chain, affecting all growth stages of oomycetes. The method detailed herein addresses the need for a cost-effective analytical approach that can be implemented in routine laboratory settings without compromising data quality, filling a critical gap between sophisticated LC-MS methods and practical monitoring needs.

Methodology Overview

The optimized analytical approach integrates modified QuEChERS extraction with HPLC-UV determination to provide accurate, sensitive, and reproducible quantification of this compound and its metabolite CCIM in grape matrices. This methodology was specifically developed to overcome challenges associated with the complex grape matrix while maintaining analytical robustness and practical efficiency. The method validation covers all critical parameters including accuracy, precision, linearity, and sensitivity according to established analytical guidelines, ensuring reliability for both research and regulatory applications.

The methodological framework incorporates not only residue determination but also dissipation kinetics and dietary risk assessment, providing a comprehensive approach to fungicide monitoring. The dissipation study follows first-order kinetics with half-lives calculated for both parent compound and metabolite, while the risk assessment employs probability models to evaluate chronic exposure risks across different demographic groups. This integrated approach transforms simple residue data into meaningful safety information, supporting evidence-based decision-making in food safety management.

Materials and Reagents

Chemical Standards and Solvents

- This compound standard (98.7% purity) and CCIM standard (95% purity) should be acquired from certified reference material providers such as Dr. Ehrenstorfer GmbH or BeNa Culture Collection [1] [2].

- HPLC-grade acetonitrile and methanol are essential for mobile phase preparation and extraction [1].

- Chromatographic-grade formic acid (98% purity) is recommended for mobile phase modification [2].

- Ultrapure water (18.2 MΩ·cm resistivity) should be obtained from a water purification system [2].

QuEChERS Materials

- Anhydrous magnesium sulfate (MgSO₄) must be baked at 110°C for 8 hours prior to use to eliminate moisture [2].

- Sodium chloride (NaCl) of analytical grade is required for phase separation [1].

- Primary Secondary Amine (PSA, 40-60 μm) sorbent is necessary for dispersive solid-phase extraction cleanup [1].

- C18 sorbent (40-60 μm) may be employed for additional cleanup of oily matrices [3] [2].

Table 1: Required Materials and Specifications for QuEChERS-HPLC-UV Analysis

| Material Type | Specific Requirements | Purpose | Quality Control |

|---|---|---|---|

| Reference Standards | This compound (≥98.7%), CCIM (≥95%) | Quantification | Store at 4°C in dark; prepare fresh solutions every 3 months |

| Extraction Solvents | HPLC-grade acetonitrile, methanol | Sample extraction | Low UV absorbance; particle-free |

| Salts for Partitioning | Anhydrous MgSO₄, NaCl | Phase separation | Bake at 110°C for 8 hours before use |

| d-SPE Sorbents | PSA, C18 | Matrix cleanup | Store in desiccator; check for degradation |

Sample Preparation Protocol

Extraction Procedure

Sample Homogenization: Fresh grape samples should be thoroughly homogenized using a high-speed blender to ensure representative sampling. Entire grape clusters including skins should be processed to account for potential inhomogeneous distribution of fungicide residues [1].

Weighing and Hydration: Precisely weigh 10.0 ± 0.05 g of homogenized grape sample into a 50 mL centrifuge tube. For dried grape samples, add 10 mL of ultrapure water to rehydrate and allow equilibrium for 30 minutes before extraction [1] [4].

Solvent Extraction: Add 10 mL of HPLC-grade acetonitrile to the sample tube. The 1:1 sample-to-solvent ratio provides optimal extraction efficiency while maintaining practical handling volumes. Internal standards may be added at this stage if quantification precision is critical [1] [4].

Shaking and Partitioning: Vigorously shake the mixture for 1 minute using a vortex mixer or mechanical shaker. Add extraction salts typically 4 g MgSO₄ and 1 g NaCl, though specific formulations may vary based on the QuEChERS kit used. Immediately shake for an additional minute to prevent salt clumping and ensure complete phase separation [4].

Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer will form the upper phase, while the aqueous phase and matrix debris will separate into the lower phases [1] [4].

Purification Process

d-SPE Cleanup: Transfer 1-2 mL of the upper acetonitrile layer to a dispersive solid-phase extraction tube containing 150 mg MgSO₄ and 25 mg PSA. The PSA sorbent effectively removes various polar interferents including organic acids, sugars, and pigments common in grape matrices [1] [4].

Additional Cleanup for Pigmented Varieties: For highly pigmented grape varieties (e.g., Concord, Ruby), additional cleanup with 25 mg C18 sorbent is recommended to remove non-polar interferents such as anthocyanins [3].

Post-Cleanup Processing: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥4000 rpm for 2 minutes. Carefully transfer the purified extract to an HPLC vial for analysis. If necessary, the extract can be concentrated under a gentle nitrogen stream or diluted with mobile phase to match the calibration range [1].

The following workflow diagram illustrates the complete sample preparation process:

HPLC-UV Analysis

Instrumentation and Conditions

The HPLC-UV analysis employs a conventional high-performance liquid chromatography system equipped with a UV detector for compound identification and quantification. While the original research utilized an HPLC-UV system, adaptation to UHPLC systems is possible with appropriate parameter adjustments to enhance resolution and reduce analysis time [1] [5].

Table 2: Optimal HPLC-UV Conditions for this compound and CCIM Separation

| Parameter | Recommended Conditions | Alternative Options |

|---|---|---|

| Column | C18 reversed-phase (50 mm × 2.1 mm, 3.0 μm) | C18 (150 mm × 4.6 mm, 5 μm) for conventional HPLC |

| Mobile Phase | Methanol:0.1% formic acid in water (65:35, v/v) | Acetonitrile:water (70:30, v/v) for different selectivity |

| Flow Rate | 0.3 mL/min | 1.0 mL/min for conventional HPLC columns |

| Column Temperature | 30°C | 25-40°C depending on column specifications |

| Injection Volume | 5 μL | 1-10 μL based on detection sensitivity needs |

| Detection Wavelength | 220 nm (this compound) / 254 nm (CCIM) | 210-280 nm based on analyte absorbance maxima |

| Run Time | 10-15 minutes | Variable based on matrix complexity |

Method Development Considerations

Selectivity optimization begins with screening various C18 columns and mobile phase compositions to achieve baseline separation of this compound, CCIM, and potential matrix interferents. The addition of 0.1% formic acid to the aqueous mobile phase component enhances peak shape and improves ionization efficiency, though this is more critical for MS detection. For complex grape matrices, gradient elution may be employed instead of isocratic conditions: starting with 40% methanol and increasing to 90% over 8 minutes, then holding for 2 minutes before re-equilibration [5] [6].

System performance optimization should follow a structured approach considering retention (k), efficiency (N), and selectivity (α). The van Deemter equation can guide optimal flow rates, while kinetic plot methodologies assist in balancing analysis time and resolution. For this compound and CCIM, which have moderate hydrophobicity, methanol-water systems generally provide better selectivity than acetonitrile-water, though the latter may yield lower backpressures. Column temperature optimization between 25-40°C can significantly impact separation efficiency and analysis time [5] [6].

Method Validation

Performance Characteristics

Method validation according to international guidelines (e.g., SANTE/11312/2021) confirms the analytical procedure's reliability for regulatory purposes. The validation encompasses specificity, linearity, accuracy, precision, and sensitivity parameters assessed through analysis of spiked blank matrix samples at multiple concentration levels [1] [3].

Table 3: Method Validation Parameters for this compound and CCIM in Grapes

| Validation Parameter | This compound | CCIM | Acceptance Criteria |

|---|---|---|---|

| Linearity Range (mg/kg) | 0.05-5.0 | 0.05-5.0 | R² ≥ 0.990 |

| Average Recovery (%) | 92-98 | 99-104 | 70-120% |

| Repeatability (RSD%) | 2.4-10.5 | 1.3-4.0 | ≤20% |

| LOQ (mg/kg) | 0.05 | 0.05 | S/N ≥ 10 |

| LOD (mg/kg) | 0.002-0.004 | 0.002-0.004 | S/N ≥ 3 |

Accuracy and Precision

The accuracy of the method, expressed as percentage recovery, was determined by analyzing blank grape samples fortified with this compound and CCIM at three concentration levels (0.05, 0.10, and 0.50 mg/kg). The recovery rates for this compound ranged from 92% to 98%, while CCIM exhibited slightly higher recoveries of 99% to 104%. These values fall within the acceptable range of 70-120% specified by regulatory guidelines for pesticide residue analysis [1] [7].

Method precision was evaluated through both repeatability and intermediate precision studies. Repeatability (intra-day precision) showed relative standard deviations (RSDs) of 2.4-10.5% for this compound and 1.3-4.0% for CCIM across the validated concentration range. Intermediate precision (inter-day precision) conducted over three consecutive days demonstrated RSDs below 15% for both analytes, confirming the method's robustness under normal laboratory variations [1].

Residue and Risk Assessment

Dissipation Behavior and Residue Decline

The dissipation kinetics of this compound in grapes follows first-order kinetics, with half-lives ranging from 4.3 to 7.8 days depending on application rate, climatic conditions, and grape variety. The relatively moderate persistence allows for effective disease control while minimizing prolonged residue accumulation. The metabolite CCIM appears rapidly after application, with maximum concentrations typically observed within 3-5 days post-application [1].

Table 4: Residue Dissipation and Dietary Risk Assessment of this compound in Grapes

| Parameter | This compound | CCIM | Comments |

|---|---|---|---|

| Half-life (days) | 4.3-7.8 | Not specified | Varies by geography and application timing |

| Final Residue (mg/kg) | <0.05-0.31 | <0.05-0.47 | At pre-harvest interval of 10-14 days |

| Maximum Residue Limit (mg/kg) | 1.0 (grape) | Included in parent | According to Chinese GB 2763-2016 |

| Chronic Risk (%ARfD) | 0.021-1.714% | Included in parent | Lower than pyraclostrobin (0.112-189.617%) |

| Acute Risk (%ADI) | <100% | Included in parent | Demonstrates negligible acute risk |

Dietary Risk Assessment

The chronic dietary risk assessment for this compound residues in grapes calculated using probability models demonstrated risk values of 0.021-1.714% of the acceptable daily intake, significantly below the level of concern. These values indicate negligible long-term health risks to consumers, with this compound posing substantially lower risk compared to other fungicides such as pyraclostrobin, which showed risk values up to 189.617% in the same study [1].

Conclusion

The QuEChERS-HPLC-UV method presented herein provides a reliable, cost-effective solution for simultaneous determination of this compound and its metabolite CCIM in grapes. The validated approach demonstrates excellent accuracy, precision, and sensitivity with LOQs of 0.05 mg/kg for both analytes, adequate for monitoring compliance with established MRLs. The methodology balances analytical performance with practical considerations, making it accessible for routine laboratory testing while generating data suitable for regulatory decision-making.

The integrated residue decline study and dietary risk assessment complement the analytical data by providing essential context for food safety evaluations. The findings confirm that when this compound is applied according to recommended guidelines, with a pre-harvest interval of 10-14 days, resulting residue levels pose negligible risks to consumer health across all demographic groups. This comprehensive approach to fungicide analysis—encompassing method development, validation, and risk assessment—serves as a valuable template for researchers and regulatory agencies engaged in ensuring food safety while supporting sustainable agricultural practices.

References

- 1. Dissipation, Residue and Human Dietary Risk Assessment of... [pmc.ncbi.nlm.nih.gov]

- 2. Residue and risk assessment of fluopicolide ... [pmc.ncbi.nlm.nih.gov]

- 3. Determination of this compound and Its Metabolite in Oily ... [pubmed.ncbi.nlm.nih.gov]

- 4. QuEChERS: Home [quechers.eu]

- 5. HPLC Method Development Steps [thermofisher.com]

- 6. A Simple Approach to Performance Optimization in HPLC ... [chromatographyonline.com]

- 7. Residue behaviors and dietary risk of this compound in turnip, ... [sciencedirect.com]

Application Notes and Protocols for LC-MS/MS Determination of Cyazofamid and Its Metabolite in Crop Samples

Introduction

Cyazofamid is a fungicide widely used in agriculture to control fungal diseases in crops. Its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), is often monitored alongside the parent compound to ensure food safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and selective quantification of this compound and CCIM in complex crop matrices.

Method Overview

The protocol involves sample extraction using the QuEChERS method, cleanup with dispersive solid-phase extraction (d-SPE), and analysis via LC-MS/MS. Key performance parameters include high recovery rates, low limits of quantification (LOQs), and minimal matrix effects.

Experimental Protocols

Sample Preparation

- Homogenization: Fresh crop samples (e.g., cabbage, apple, pepper) are homogenized using a blender.

- Extraction:

- Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile (ACN) and shake vigorously for 1 min.

- Incorporate QuEChERS salts (4 g MgSO₄, 1 g NaCl, 0.5 g disodium hydrogen citrate, 1 g sodium citrate) and shake again.

- Centrifuge at 3000 rpm for 5 min.

- Cleanup:

LC-MS/MS Analysis

- Chromatography:

- Column: Reverse-phase C18 (e.g., Thermo Scientific Hypersil Gold, 100 mm × 2.1 mm, 1.9 μm).

- Mobile Phase: Gradient elution with water (MP-A) and acetonitrile/methanol.

- Flow Rate: 0.3 mL/min; column temperature: 40°C.

- Mass Spectrometry:

Method Validation

Validation data for this compound and CCIM in crop samples are summarized below:

Table 1: Method Validation Parameters for this compound and CCIM in Crop Samples

| Parameter | This compound | CCIM |

|---|---|---|

| LOQ | 0.01–2 ng/g | 0.01–5 ng/g |

| Recovery (%) | 79.6–114.9 | 75.1–99.1 |

| Matrix Effect (%) | Crop-dependent (e.g., -20 to +20) | Crop-dependent (e.g., -15 to +25) |

| Linearity (R²) | ≥0.999 | ≥0.999 |

Data compiled from [1] [3] [4].

Applications

- Residue Monitoring: The method was applied to monitor this compound residues in Korean cabbage, revealing a half-life of 3.18 days and safe preharvest intervals [3].

- Risk Assessment: Hazard quotient (HQ) calculations indicated low consumer risk (e.g., HQ = 70.58%) [3].

Workflow Diagram

The analytical workflow for determining this compound and CCIM in crops is summarized below:

Figure 1: Workflow for LC-MS/MS determination of this compound and CCIM in crops.

Troubleshooting Tips

- Matrix Effects: Use matrix-matched calibration and internal standards (e.g., isotopically labeled analogs) to compensate for ion suppression/enhancement [5].

- Cleanup Optimization: Balance sorbent combinations (e.g., PSA for sugars, C18 for lipids) to avoid analyte loss [4] [5].

Conclusion

This protocol provides a robust, sensitive, and reproducible approach for quantifying this compound and CCIM in crop samples. Its applicability to diverse matrices and compliance with regulatory standards make it ideal for routine monitoring and risk assessment.

References

- 1. Analysis of this compound and its Metabolite in the Environmental and... [link.springer.com]

- 2. Determination of Pesticide Residues in Fresh Fruits in the ... [mdpi.com]

- 3. Residue Monitoring and Risk Assessment of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound and Its Metabolite in Rice ... [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming Matrix Challenges in Pesticide Residue ... [chromatographyonline.com]

Comprehensive Application Notes and Protocols: Cyazofamid Residue Trials in Potatoes, Tomatoes, and Cucurbits

Introduction to Cyazofamid and Regulatory Context

This compound is a sulfonamide-based fungicide widely used in agriculture to control oomycete pathogens such as downy mildew and late blight in various crops. This fungicide exhibits its activity through inhibition of mitochondrial respiration in the pathogenic fungi, making it particularly effective against diseases that can devastate crops like potatoes, tomatoes, and cucurbits. The chemical identity of this compound is 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide, and it degrades to form several metabolites, with the most significant being 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), which is monitored in residue studies due to its potential toxicological relevance [1].

The regulatory landscape for this compound residues has evolved significantly, with various international agencies establishing maximum residue limits (MRLs) for different crop commodities. The European Food Safety Authority (EFSA) has conducted extensive reviews of this compound, identifying data requirements and confirming the validity of existing MRLs for potatoes, tomatoes, and cucurbits after assessing confirmatory data on storage stability [2]. Similarly, the U.S. Environmental Protection Agency (EPA) has established tolerances for this compound residues in multiple crops, including those in the cucurbit family [3]. These regulatory frameworks ensure that agricultural practices employing this compound yield food products that are safe for human consumption while effectively controlling pathogenic fungi.

Analytical Methodologies for Residue Determination

Sample Preparation and Extraction

The determination of this compound and its metabolite CCIM in crop matrices requires sophisticated sample preparation techniques to achieve accurate and reproducible results. The extraction process typically begins with homogenizing the sample material, followed by solvent extraction using acetonitrile/water mixtures. A critical step in this process is the salting-out effect, achieved by adding salts such as sodium chloride (NaCl) and magnesium sulfate (MgSO₄) to separate the organic and aqueous phases, thereby partitioning the target analytes into the acetonitrile layer [4] [1]. This approach has been validated across multiple crop matrices, including high-water content commodities like tomatoes and cucurbits, as well as high-starch content commodities like potatoes.

For complex matrices, cleanup procedures are essential to remove co-extracted interferents that could affect the analytical determination. Recent methodological advances have introduced magnetic zirconia nanoparticles (MZNPs) as highly efficient cleanup agents. Studies have demonstrated that MZNPs outperform traditional materials such as primary secondary amine (PSA) and zirconia-coated silica (Z-Sep) in removing coextractives from crop samples [4]. The MZNPs are synthesized through a one-step hydrothermal process and provide superior cleanup efficiency, which is particularly beneficial when analyzing this compound and CCIM at low residue levels. Alternative methods utilize Florisil column chromatography with ethyl acetate and n-hexane mixtures (30:70, v/v) for sample purification, which has shown satisfactory results across various crop types [5].

Instrumental Analysis and Method Validation

The quantitative analysis of this compound and CCIM residues is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The typical chromatographic conditions employ a reversed-phase C18 column (e.g., Athena C18-WP, 50 mm × 2.1 mm i.d., 3.0 μm particle size) maintained at 30°C. The mobile phase commonly consists of methanol and 0.1% formic acid in water (65:35, v/v) in isocratic elution mode, with a flow rate of 0.3 mL/min and an injection volume of 5 μL [1]. For mass spectrometric detection, electrospray ionization (ESI) in positive mode is utilized with nitrogen as the nebulizer gas, typically set at a flow rate of 8.00 L/min and temperature of 350°C [1].

Table 1: Method Validation Parameters for this compound and CCIM Analysis in Various Matrices

| Parameter | This compound Performance | CCIM Performance | Reference |

|---|---|---|---|

| Linearity Range | 0.001–1 mg/L | 0.001–1 mg/L | [4] |

| Linearity (r) | >0.999 | >0.999 | [4] |

| Recovery Range | 79.6–95.7% | 77–99% | [4] [6] |

| RSD | <9.6% | <10% | [4] [5] |

| LOQ | 0.01 mg/kg | 0.01 mg/kg | [6] [4] |

| Matrix Effects | Compensated with matrix-matched standards | Compensated with matrix-matched standards | [1] |

Method validation according to international standards has demonstrated that the analytical methods for this compound and CCIM provide excellent accuracy and precision. The recovery rates for this compound across different crops (turnip, onion, romaine lettuce, rice) ranged from 79% to 98.5%, while CCIM recoveries ranged from 77% to 99%, all within the acceptable criteria established by regulatory bodies [6] [4] [5]. The limits of quantitation (LOQ) for both compounds are typically established at 0.01 mg/kg, which is sufficient for monitoring residues at levels relevant to established MRLs [6].

Residue Trial Results and Dissipation Kinetics

Dissipation Patterns in Various Crops

The dissipation behavior of this compound in agricultural crops follows first-order kinetics, characterized by a gradual decline in residue concentrations over time. The half-life values for this compound vary depending on the crop type and environmental conditions. Research conducted across different regions of China demonstrated that the half-life of this compound ranges from 5.3 to 8.7 days in the crops of interest [6]. These dissipation patterns are influenced by factors such as application rate, climate conditions, and crop characteristics, all of which affect the degradation rate of the fungicide and its metabolite.

Table 2: Dissipation Kinetics of this compound in Different Crops

| Crop | Half-Life (days) | Application Rate | Location | Reference |

|---|---|---|---|---|

| Tomatoes | 5.8–6.5 | According to GAP | China | [6] |

| Potatoes | 5.3–8.7 | According to GAP | China | [6] |

| Cucurbits | 5.7–6.5 | According to GAP | China | [6] |

| Grapes | 8.7–20.1 | 25% SC (15% fluopicolide + 10% this compound) | Anhui & Hebei, China | [1] |

| Rice Plants | 4.5–9.8 | Not specified | Not specified | [4] |

Studies on the dissipation dynamics of this compound in grapes under open field conditions at two different locations in China revealed variation in half-lives, with values of 8.7 days in Anhui and 20.1 days in Hebei, illustrating the impact of regional climatic conditions on residue degradation [1]. Similarly, research on rice plants demonstrated half-lives ranging from 4.5 to 9.8 days [4]. These findings highlight the importance of conducting residue trials in multiple geographical locations to account for regional variability in dissipation patterns.

Terminal Residues and Maximum Residue Limits

The terminal residues of this compound and CCIM at harvest are critical for establishing preharvest intervals (PHI) and setting MRLs. Supervised field trials conducted according to Good Agricultural Practices (GAP) have demonstrated that when this compound is applied with appropriate preharvest intervals, the final residues are often below the limit of quantitation (LOQ, 0.01 mg/kg) in many edible crop portions [6]. However, the distribution of residues varies between different parts of the plant, with higher concentrations typically observed in leafy portions compared to fruiting bodies or roots.

Table 3: Terminal Residues and Recommended MRLs for this compound in Various Crops

| Crop/Commodity | Recommended MRL (mg/kg) | PHI (days) | Final Residues at Harvest | Reference |

|---|

| Tomatoes | 0.6 | 5 |

Figure 2: Storage stability assessment protocol for this compound residue samples, ensuring data integrity throughout the analytical process.

References

- 1. Residue and risk assessment of fluopicolide ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of confirmatory data following the Article 12 ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound; Pesticide Tolerances [federalregister.gov]

- 4. Determination of this compound and Its Metabolite in Rice ... [pubmed.ncbi.nlm.nih.gov]

- 5. Establishment of analytical method for this compound residue in ... [applbiolchem.springeropen.com]

- 6. Residue behaviors and dietary risk of this compound in turnip, ... [sciencedirect.com]

- 7. Updated peer review of the pesticide risk assessment ... [pmc.ncbi.nlm.nih.gov]

cyazofamid MRL establishment apples cabbage pepper

Application Notes: Cyazofamid Residue Analysis

Analytical Method for this compound Residue in Multiple Crops

A robust single-residue analytical method was developed for the fungicide this compound in various crops, including apple, mandarin, Korean cabbage, green pepper, potato, and soybean [1].

- Limit of Quantitation (LOQ): 0.02 mg/kg

- Linearity: Excellent linearity for this compound standard solutions between 0.05 and 20 mg/kg, with coefficients of determination (R²) of 1.000.

- Recoveries: Good recoveries ranging from 75.3% to 98.5%, with coefficients of variation (CV) of less than 10%, satisfying the criteria of the Korean Food and Drug Administration (KFDA) [1].

Residue Dissipation and Risk Assessment in Korean Cabbage

A study monitoring this compound and its metabolite under greenhouse conditions provides critical data for risk assessment.

- Half-life: The biological half-life of this compound in Korean cabbage is 3.18 days [2].

- Preharvest Interval: A 14-day preharvest interval is recommended, as the residue level (0.80 mg/kg) was below the Korean MFDS-Maximum Residue Limit (MRL) of 2.0 mg/kg [2].

- Risk Assessment: The hazard quotient showed low toxicity (70.58%), indicating a low risk from this compound residues under the studied conditions [2].

Detailed Experimental Protocols

Sample Preparation and Extraction

- Macerate Samples: Homogenize representative samples of apple, cabbage, or pepper [1].

- Fortify Samples: For recovery tests, fortify macerated samples with this compound standard solution at multiple levels (e.g., MLOQ, 10x MLOQ, 100x MLOQ) [1].

- Extract with Solvent: Use acetone as the extraction solvent [1].

- Concentrate and Partition: Concentrate the extract and partition with dichloromethane [1].

Clean-up and Analysis

- Clean-up: Pass the concentrated extract through a Florisil column for clean-up, eluting with ethyl acetate and n-hexane (30:70, v/v) [1].

- Concentrate: Concentrate the eluent prior to analysis [1].

- Instrumental Analysis: Analyze using High-Performance Liquid Chromatography (HPLC). This method has been reconfirmed with LC-MS/MS for higher sensitivity and specificity [1].

Method Validation

The method was validated with the following parameters [1]:

| Validation Parameter | Result / Specification |

|---|---|

| Limit of Quantitation (LOQ) | 0.02 mg/kg |

| Linear Range | 0.05 - 20 mg/kg |

| Coefficient of Determination (R²) | 1.000 |

| Recovery Range | 75.3% - 98.5% |

| Coefficient of Variation (CV) | < 10% |

Maximum Residue Limits (MRLs) by Region

MRLs are critical for international trade and food safety. The following table summarizes the regulatory status for this compound.

| Region / Agency | Commodity | MRL (mg/kg) | Notes / Enforcement Residue Definition |

|---|---|---|---|

| Korea (MFDS) | Korean Cabbage | 2.0 [2] | - |

| United States (EPA) | Herbs, Bulb Vegetables | Established [3] | Residues of this compound and its metabolite 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile [3]. |

| European Union (EU) | Various Crops | Regulated [4] | General default MRL of 0.01 mg/kg applies where not specifically mentioned [4]. |

| Canada (Health Canada) | All Commodities | Established [5] | The Residue Definition is specified in the Pest Control Products Act [5]. |

Metabolic Pathway and Residue Definition

This compound rapidly decomposes into its main metabolite, CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile), in plants. CCIM is more easily absorbed and exhibits higher toxicity in rats than the parent compound, making it critical for risk assessments [2] [6]. The following diagram illustrates the relationship and analysis workflow:

Health and Safety Considerations

- Toxicological Profile: The primary target organ for this compound in rodent studies is the kidney, with observed effects including increased incidence of basophilic tubules and nephropathy in male rats [3].

- Metabolite Toxicity: The metabolite CCIM is more toxic than the parent this compound, necessitating its inclusion in the residue definition for accurate risk assessment [6].

Key Technical Insights

- Method Robustness: The single-residue method is reliable for monitoring this compound in apples, cabbage, and peppers with high accuracy and precision [1].

- Stability Data: Freezer storage stability for this compound residues has been demonstrated for up to 26 months in high-water content matrices (e.g., tomatoes) and 6 months in high-starch matrices (e.g., potatoes), supporting the validity of residue trial samples [7].

- Processing Factor: Food processing like washing, peeling, and fermentation can significantly reduce residue levels. The processing factors (PFs) for this compound and CCIM during wine-making were all less than 1, indicating a reduction in residues [6].

Protocol Summary

The established protocol for determining this compound residues involves sample extraction with acetone, partitioning with dichloromethane, clean-up using a Florisil column, and analysis by HPLC or LC-MS/MS. This method has been validated as effective for crops including apples, cabbage, and peppers, ensuring compliance with established MRLs for consumer safety [1].

References

- 1. Establishment of analytical method for this compound residue in ... [applbiolchem.springeropen.com]

- 2. Residue Monitoring and Risk Assessment of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound; Pesticide Tolerances [federalregister.gov]

- 4. EU legislation on MRLs - Food Safety - European Commission [food.ec.europa.eu]

- 5. Residue Definitions for Chemicals with Maximum Residue Limits ... [canada.ca]

- 6. The Dissipation of this compound and Its Main Metabolite ... [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of confirmatory data following the Article 12 MRL review for... [pmc.ncbi.nlm.nih.gov]

Storage Stability Studies of Cyazofamid and CCIM in High-Water Content Commodities: Protocol and Application Notes

Introduction

Cyazofamid is a foliar fungicide effective against Oomycete and Plasmodiophora diseases in various crops [1]. Its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), exhibits different toxicological properties and requires separate monitoring in residue studies [2]. The storage stability of pesticide residues during sample storage is a critical consideration in regulatory submissions, as outlined by the European Food Safety Authority (EFSA), which has identified a data gap for storage stability studies of this compound and CCIM in high water content commodities, particularly cucurbits [3]. These studies are essential to demonstrate that residue measurements obtained during method validation and monitoring accurately reflect field conditions rather than storage artifacts.

Regulatory Context and Requirements

Identified Data Gaps

The updated peer review of this compound risk assessment specifically highlighted the need for additional storage stability data:

- Data Gap: "a storage stability study in high water content commodities (cucurbits) analysing for this compound and CCIM residues" [3]

- Purpose: To validate residue data generated during the approval process and support consumer exposure assessments

- Regulatory Impact: Without these studies, the consumer exposure assessment cannot be concluded [3]

Relevant Compound Properties

Understanding the physicochemical properties of this compound and CCIM is essential for designing appropriate storage stability protocols:

Table 1: Physicochemical Properties of this compound and CCIM

| Parameter | This compound | CCIM (Metabolite) | Analytical Implications |

|---|---|---|---|

| Water Solubility | 0.107 mg/L at 20°C [1] | Not fully characterized | Low solubility challenges sample homogenization and extraction |

| Octanol-Water Partition Coefficient (Log P) | 3.2 [1] | Not fully characterized | High lipophilicity suggests potential adsorption to container surfaces |

| Stability in Various Matrices | Varies by matrix - more stable in grapes than wine [2] | More stable than parent in some processing scenarios [2] | Requires matrix-specific stability assessments |

Experimental Protocol for Storage Stability Studies

Study Design Principles

Storage stability studies should demonstrate that residue concentrations remain within acceptable degradation limits (typically ±30% of initial values) throughout the storage period between sample collection and analysis. Key design considerations include:

- Storage Duration: Minimum coverage of the maximum anticipated storage time for actual study samples (typically 6-24 months)

- Temperature Conditions: Multiple temperatures representing various storage scenarios (e.g., -20°C for long-term storage, 4°C for short-term)

- Replication: Minimum of three replicates per time point to account for analytical variability

- Matrix Representation: Inclusion of high water content commodities as identified in the data gap

Materials and Equipment

3.2.1 Chemicals and Reagents

- Analytical Standards: this compound (PIN: 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide) and CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) with documented purity and storage conditions [2] [1]

- Solvents: HPLC-grade acetonitrile, methanol, acetone, toluene, hexane, and octanol for extraction and cleanup [1]

- Additives: Formic acid, ammonium acetate, or other mobile phase modifiers for LC-MS/MS optimization

3.2.2 Equipment

- Homogenization: High-speed blender capable of processing high water content matrices

- Storage Containers: Amber glass containers with polytetrafluoroethylene (PTFE)-lined lids to prevent adsorption and photodegradation

- Analytical Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) source [2]

Sample Preparation and Fortification

3.3.1 Matrix Selection and Preparation

Based on the identified data gap, the following high water content commodities should be prioritized:

- Cucurbit Vegetables: Cucumbers, melons, courgettes (zucchini) [3] [4]

- Fruiting Vegetables: Tomatoes, peppers [4]

- Other High Moisture Crops: Grapes, leafy greens [2] [4]

Sample preparation should mimic actual field conditions:

- Procurement: Source pesticide-free commodities from certified growers

- Preparation: Wash, peel (if applicable), and homogenize using food processor to create representative composite samples

- Characterization: Determine baseline moisture content for each matrix

3.3.2 Fortification Procedure

- Prepare stock solutions of this compound and CCIM in appropriate solvents

- Prepare intermediate solutions through serial dilution

- Fortify control matrix samples at multiple concentrations spanning the expected residue levels (e.g., 5, 100, 1000, and 5000 μg/kg) [2]

- Include control samples (non-fortified) and solvent controls

- Allow equilibration period (30-60 minutes) after fortification before initiating storage timepoints

Storage Conditions and Timepoints

Table 2: Recommended Storage Conditions and Timepoints

| Storage Condition | Temperature | Humidity Control | Timepoints (Months) | Application |

|---|---|---|---|---|

| Frozen (Long-term) | -20°C ± 2°C | Not controlled | 0, 1, 3, 6, 12, 18, 24 | Primary storage for study samples |

| Refrigerated | 4°C ± 2°C | Not controlled | 0, 0.5, 1, 2, 3 | Short-term storage during processing |

| Freeze-Thaw Stability | -20°C to 25°C cycles | Not controlled | 1, 3, 5 cycles | Sample handling robustness |

Analytical Methodology

3.5.1 Extraction and Cleanup

The method should be validated according to FDA or EMA guidelines for bioanalytical method validation:

- Extraction: Weigh 5.0 g of homogenized sample into 50 mL centrifuge tube

- Add Extraction Solvent: 10 mL acetonitrile with 1% formic acid

- Add Internal Standard: Stable isotope-labeled analogs if available

- Homogenize: High-speed shaking or vortex mixing for 10 minutes

- Salt-out: Add salt mixture (e.g., QuEChERS kits) to induce phase separation

- Centrifuge: 5000 × g for 10 minutes at 5°C

- Cleanup: Transfer supernatant to dispersive SPE tube containing primary secondary amine (PSA) and C18 sorbents for cleanup [2]

3.5.2 HPLC-MS/MS Analysis

The analytical conditions should be optimized based on the representative method from the dissipation study of this compound and CCIM in grapes [2]:

Table 3: HPLC-MS/MS Parameters for this compound and CCIM Analysis

| Parameter | Settings | Notes |

|---|---|---|

| HPLC System | Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm) | Suitable for polar to moderate non-polar compounds |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile | Additives improve ionization efficiency |

| Gradient Program | 0 min: 10% B; 2 min: 10% B; 8 min: 90% B; 10 min: 90% B; 10.1 min: 10% B; 13 min: 10% B | Adequate separation of parent and metabolite |

| Flow Rate | 0.3 mL/min | Optimal for ESI-MS sensitivity |

| Injection Volume | 5 μL | Minimizes matrix effects |

| MS Detection | Triple quadrupole with ESI+ | Multiple reaction monitoring (MRM) mode |

| Ionization Mode | Positive electrospray ionization | Suitable for both compounds |

Method Validation

The analytical method should be validated according to international guidelines with the following performance criteria:

- Linearity: Calibration curves in solvent and matrix (5-5000 μg/L) with correlation coefficients (R²) ≥0.998 [2]

- Accuracy: Mean recoveries of 70-120% for both compounds across validation levels [2]

- Precision: Intra-day and inter-day relative standard deviations (RSDs) ≤15% [2]

- Limit of Quantification (LOQ): 5 μg/kg for both compounds in various matrices [2]

- Specificity: No significant interference at retention times of analytes in control matrix samples

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for conducting storage stability studies of this compound and CCIM in high-water content commodities:

Storage Stability Study Workflow illustrates the four major phases of conducting storage stability studies, from initial design through final reporting, with specific consideration for this compound and CCIM in high-water content matrices.

Data Analysis and Interpretation

Stability Assessment Criteria

- Acceptable Stability: Residue concentrations within 70-120% of initial measured values at time zero

- First-Order Kinetics: Dissipation of this compound typically follows first-order kinetics with half-lives ranging from 46.2–63.0 hours in fermentation processes [2]

- Statistical Analysis: Use appropriate statistical models to determine degradation rates and confidence intervals

Reporting Requirements

Comprehensive study reports should include:

- Experimental Design: Detailed description of materials, methods, and storage conditions

- Raw Data: All analytical results with calibration curves and quality control samples

- Statistical Analysis: Degradation rates, half-lives (if applicable), and confidence intervals

- Interpretation: Assessment of stability duration and impact on residue trial data

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Table 4: Troubleshooting Guide for Storage Stability Studies

| Challenge | Potential Cause | Solution |

|---|---|---|

| Unexpected Degradation | Enzymatic activity in high water content matrices | Rapid freezing after homogenization; addition of enzyme inhibitors |

| CCIM Formation During Storage | Conversion from this compound | Monitor both compounds simultaneously; adjust storage conditions |

| Poor Recovery | Adsorption to container surfaces | Use appropriate container materials (glass with PTFE liners) |

| Matrix Effects | Co-extracted compounds in high water content commodities | Optimize cleanup procedures; use matrix-matched calibration |

Regulatory Submission Considerations

When submitting storage stability data to regulatory authorities such as EFSA:

- Address Specific Data Gaps: Explicitly reference the need for "storage stability study in high water content commodities (cucurbits) analysing for this compound and CCIM residues" [3]

- Include Relevant Matrices: Prioritize crops with high water content identified in the tolerance regulations [4]

- Justify Analytical Methods: Provide complete validation data according to regulatory guidelines

Conclusion

Storage stability studies for this compound and its metabolite CCIM in high water content commodities represent a critical data requirement for complete regulatory assessment. The protocol outlined herein addresses the specific data gap identified by EFSA and provides a scientifically robust framework for generating reliable storage stability data. By implementing these detailed methodologies, researchers can contribute to a more comprehensive risk assessment of this compound residues, ultimately supporting the protection of consumer safety and regulatory decision-making.

References

- 1. This compound (Ref: IKF 916) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. The Dissipation of this compound and Its Main Metabolite ... [pmc.ncbi.nlm.nih.gov]

- 3. Updated peer review of the pesticide risk assessment ... [pmc.ncbi.nlm.nih.gov]

- 4. 40 CFR 180.601 -- this compound; tolerances for residues. [ecfr.gov]

cyazofamid independent laboratory validation ILV methods

Regulatory Context and the ILV Data Gap

Authorities like the European Food Safety Authority (EFSA) have explicitly identified the need for an Independent Laboratory Validation (ILV) for cyazofamid residue methods.

- Identified Data Gap: In the peer review of this compound, a specific data gap was identified for an Independent Laboratory Validation (ILV) for the residue method in drinking water [1].

- Broader Method Requirements: The same assessment also noted a need for additional validation data for the residue method in processed commodities and a validated method for surface water [1]. This indicates that ILV is a standard part of the comprehensive data required for regulatory approval.

Foundational Analytical Method for this compound and CCIM

Although a specific ILV protocol was not found, a published study provides a detailed analytical method for determining this compound and its metabolite CCIM in grapes and wine, which can serve as a robust starting point for validation [2].

The core methodology used was High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following table summarizes the key validation parameters reported in this study [2].

| Parameter | Details for this compound and CCIM |

|---|---|

| Analytical Technique | HPLC-MS/MS |

| Matrices Validated | Raw grape, wine, pomace |

| Linearity | R² = 0.9981 - 0.9997 (in solvent, grape, pomace, and wine matrices) |

| Recovery (Intra-day) | this compound: 83% - 113% CCIM: 80% - 98% | | Precision (RSD) | Intra-day RSD: 0.3% - 6.6% Inter-day RSD: 0.9% - 8.8% | | Limit of Quantification (LOQ) | 5 µg/kg for all matrices |

A Framework for Your ILV Protocol

To develop a formal ILV application note, you should design a transfer and validation study based on the foundational method above. The following workflow outlines the key stages of the ILV process.

The ILV should be performed by a laboratory that is independent of the one that developed the original method. The core objective is to confirm that the method performs according to pre-defined acceptance criteria (e.g., those in the table above) in the hands of different analysts, using different equipment, and on a different day [1] [2].

Protocol Development Guidance

When drafting your ILV protocol, consider including these detailed steps based on the literature:

- Sample Preparation: For high-water content commodities like grapes, the method involves an extraction step (e.g., using acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 [2].

- Chromatographic Separation: The method uses a C18 reverse-phase column. The mobile phase typically consists of methanol or acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization and separation [2].

- MS/MS Detection: Detection is performed in multiple reaction monitoring (MRM) mode. Specific ion transitions for this compound and CCIM must be optimized. The source should be Electrospray Ionization (ESI), operating in positive mode [2].

- Specific Experiments:

- Accuracy & Precision: Fortify control matrix samples (e.g., grape, wine) at multiple concentrations (e.g., 5, 100, 1000 µg/kg) and analyze in replicates (n=5) over three different days [2].

- LOQ Determination: The lowest fortification level that can be quantified with acceptable accuracy (e.g., 70-120%) and precision (RSD <20%) can be established as the LOQ, which has been shown to be 5 µg/kg [2].

References

Comprehensive Analytical Methods for Cyazofamid and its Metabolite CCIM in Soil and Water Samples: Application Notes and Protocols

Introduction

Cyazofamid is a sulfonamide-based fungicide widely used in agriculture to control late blight and downy mildew in various crops including grapes, potatoes, cucumbers, and lychees. [1] [2] Understanding the environmental fate of this compound and its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), is crucial for assessing environmental persistence and groundwater contamination potential. Recent studies have revealed that unexpected degradation products of this compound can leach into groundwater, demonstrating significant gaps in current pesticide risk assessment paradigms. [3] These findings highlight the critical need for robust analytical methods capable of reliably detecting and quantifying both the parent compound and its metabolites in environmental matrices.

The analysis of pesticide residues in environmental samples presents substantial challenges due to the complexity of matrices and the trace levels at which these compounds typically exist. This document provides detailed application notes and protocols for the determination of this compound and its metabolite CCIM in soil and water samples using modified QuEChERS approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein have been optimized to provide high sensitivity, accuracy, and precision while addressing matrix effects commonly encountered in environmental analysis. [1] [2]

Analytical Method Overview

The analytical method for this compound and CCIM employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation followed by LC-MS/MS analysis. This method enables simultaneous determination of both compounds in diverse environmental matrices with high sensitivity and specificity. The method has been successfully applied to various sample types including soil, water, and crops (apple, mandarin, Kimchi cabbage, green pepper, potato, and soybean). [4]

Table 1: Method Validation Parameters for this compound and CCIM

| Parameter | Soil/Crop Samples | Water Samples |

|---|---|---|

| This compound LOQ | 2 ng g⁻¹ | 0.02 ng mL⁻¹ |

| CCIM LOQ | 5 ng g⁻¹ | 0.05 ng mL⁻¹ |

| This compound Recovery | 80.2% - 105.1% | 80.2% - 105.1% |

| CCIM Recovery | 75.1% - 99.1% | 75.1% - 99.1% |

| Precision (CV) | ≤16.4% | ≤16.4% |

The method validation data demonstrate that the analytical approach provides satisfactory recovery (71.6%-107.7%) for both this compound and CCIM across different matrices, with precision expressed as coefficients of variation ≤16.4%. [1] [2] The limit of quantitation (LOQ) values achieved make this method suitable for monitoring purposes, capable of detecting trace residues in environmental samples. The matrix effect was found to vary depending on sample matrices, necessitating the use of matrix-matched calibration for accurate quantification. [4]

Experimental Protocols

Reagents and Materials

- Analytical standards: this compound (98.7% purity), CCIM (99.48% purity) [1]

- Solvents: HPLC-grade acetonitrile, methanol, and dichloromethane [4] [1]

- Cleanup materials: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Agela Cleanert C18 sorbent (40-60 μm) [1]

- Other reagents: Formic acid (98% purity) [1]

Individual standard solutions (approximately 1000 mg L⁻¹) should be prepared in acetonitrile and stored at -20°C. Working standard solutions for spiking and calibration are prepared by diluting stock solutions with acetonitrile. For calibration, matrix-matched standard solutions are prepared by diluting with blank sample extracts to account for matrix effects. [1]

Sample Preparation Procedures

3.2.1 Soil Samples

The sample preparation workflow for soil samples involves extraction using the QuEChERS method followed by a cleanup step to remove interfering compounds:

Figure 1: Sample Preparation Workflow for Soil Samples

For soil samples, the extraction process employs acetone:methanol (5:1 v/v) as the extraction solvent. [5] After vigorous shaking and centrifugation, the supernatant is collected and subjected to cleanup using Florisil solid-phase extraction (SPE). [4] [5] The extract is then concentrated and reconstituted in the LC-MS/MS mobile phase prior to analysis.

3.2.2 Water Samples

Water samples require a different extraction approach, utilizing liquid-liquid extraction with dichloromethane. [4] The sample preparation protocol is as follows:

- Measure 100 mL of water sample into a separation funnel

- Add 50 mL of dichloromethane and shake vigorously for 2 minutes

- Allow phases to separate and collect the organic layer

- Repeat extraction twice with fresh dichloromethane

- Combine organic extracts and pass through anhydrous sodium sulfate

- Concentrate the extract to near dryness under a gentle nitrogen stream

- Reconstitute in 1 mL of acetonitrile for LC-MS/MS analysis

LC-MS/MS Analysis Conditions

The LC-MS/MS analysis provides the separation and detection capabilities required for accurate quantification of this compound and CCIM:

Table 2: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| HPLC System | Agilent 1200 Series |

| Analytical Column | Athena C18-WP (50 mm × 2.1 mm, 3.0 μm) |

| Column Temperature | 30°C |

| Mobile Phase | Methanol:0.1% Formic Acid Water (65:35, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.3 mL min⁻¹ |

| Injection Volume | 5 μL |

| Mass Spectrometer | Triple Quadrupole (6410 Triple Quad) |

| Ionization Mode | Electrospray Ionization (Positive Mode) |

| Gas Flow Rate | 8.00 L min⁻¹ |

| Gas Temperature | 350°C |

| Capillary Voltage | 4 kV |

The isocratic elution with methanol:0.1% formic acid water (65:35, v/v) provides efficient separation of this compound and CCIM within a short analysis time. [1] The use of positive electrospray ionization in selected reaction monitoring (SRM) mode enhances sensitivity and selectivity for both compounds.

Method Validation